Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate

Description

Chemical Nomenclature and Structural Identification

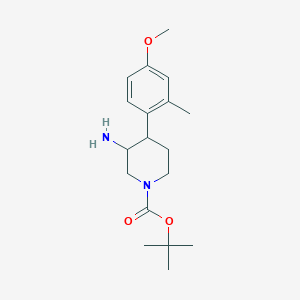

This compound is systematically named according to IUPAC guidelines, reflecting its substituent positions and functional groups. The molecular formula is $$ \text{C}{18}\text{H}{28}\text{N}2\text{O}3 $$, with a molecular weight of 320.43 g/mol. The structure comprises a piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group, at the 3-position with an amino group, and at the 4-position with a 4-methoxy-2-methylphenyl aromatic system.

The SMILES notation $$ \text{O=C(N1CC(C2=CC=C(OC)C=C2C)(N)CCC1)OC(C)(C)C} $$ provides a simplified representation of the compound’s connectivity. Key structural features include:

- Piperidine core : A six-membered nitrogen-containing ring that confers conformational flexibility.

- Boc group : A tert-butyl carbamate moiety that enhances solubility and stability during synthetic procedures.

- Aromatic substituent : The 4-methoxy-2-methylphenyl group introduces steric and electronic effects critical for receptor binding in pharmacological applications.

A comparative analysis with related compounds, such as 4-(4-methoxy-2-methylphenyl)piperidine (MW 219.3 g/mol), highlights the role of the Boc group in modulating the compound’s reactivity and pharmacokinetic properties.

Historical Context in Piperidine Derivative Research

Piperidine derivatives have been studied since the mid-20th century, with early research focusing on their alkaloid-like properties and neuropharmacological effects. The introduction of tert-butyl carbamate-protected piperidines, such as tert-butyl piperidine-4-carboxylate (CAS 138007-24-6), marked a turning point in the 1990s, enabling safer and more efficient synthesis of complex amines.

The specific compound this compound emerged in the early 2000s as part of efforts to develop selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators. Its design leverages the methoxy-methylphenyl group to enhance blood-brain barrier permeability, a strategy validated in analogues like N-(3-amino-4-methylphenyl)piperidine-1-carboxamide (CID 79156237).

Academic Significance in Medicinal Chemistry

This compound’s academic value lies in its versatility as a scaffold for drug discovery. Key areas of interest include:

- Receptor targeting : The amino and aromatic groups facilitate interactions with G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.

- Synthetic utility : The Boc group allows for selective deprotection, enabling sequential functionalization of the piperidine ring. This is exemplified in the synthesis of spiropiperidines and fused heterocycles, such as tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (CAS 1060811-62).

- Structure-activity relationship (SAR) studies : Modifications at the 3-amino and 4-aryl positions have been correlated with changes in binding affinity and metabolic stability, as seen in analogues like 3-methyl-1-phenethyl-4-(phenyl-propionyl-amino)-piperidine-4-carboxylic acid methyl ester (CID 10070040).

The compound’s role in advancing fragment-based drug design and its applications in central nervous system (CNS) disorder research underscore its enduring relevance in academic and industrial settings.

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O3/c1-12-10-13(22-5)6-7-14(12)15-8-9-20(11-16(15)19)17(21)23-18(2,3)4/h6-7,10,15-16H,8-9,11,19H2,1-5H3 |

InChI Key |

MJMUMGUSLIDKJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCN(CC2N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials and Key Intermediates

- 4-Bromo-2-methoxytoluene (4-bromo-1-methoxy-2-methylbenzene) : used as the aryl halide for coupling.

- tert-butyl 4-piperidone-1-carboxylate or Boc-protected piperidine derivatives : as the piperidine core scaffold.

- Amine sources : for introduction of the 3-amino substituent.

- Reagents for cross-coupling : such as palladium catalysts and boronate esters.

Synthetic Route Examples

Cross-Coupling Approach (Suzuki-Miyaura Type)

A common and efficient method involves Suzuki cross-coupling of a Boc-protected piperidine boronate ester with an aryl bromide bearing the 4-methoxy-2-methylphenyl group.

- Step 1 : Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (boronate ester).

- Step 2 : Palladium-catalyzed Suzuki coupling with 4-bromoanisole or 4-bromo-2-methyl-4-methoxybenzene under inert atmosphere, using bases such as potassium carbonate in a mixture of organic solvents (e.g., dioxane/water).

- Step 3 : Purification by flash chromatography to isolate tert-butyl 4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate.

This method yields the 4-substituted piperidine with the Boc protecting group intact, allowing further functionalization at the 3-position.

Introduction of the 3-Amino Group

- Nucleophilic substitution or reductive amination at the 3-position of the piperidine ring can be employed.

- Alternatively, azide displacement followed by catalytic hydrogenation can introduce the amino group at C-3.

- For example, starting from a 3-halo or 3-hydroxy substituted intermediate, treatment with sodium azide followed by Pd/C-catalyzed hydrogenation yields the 3-amino substituent.

This step is typically performed after the aryl substitution to avoid interference with the aromatic coupling.

Boc Protection

- The Boc group is introduced or maintained on the piperidine nitrogen to protect it during functional group transformations.

- Boc protection is usually achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature.

- The Boc group facilitates purification and stability of the intermediate and final compound.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boronate ester formation | Pinacol boronate ester synthesis from Boc-piperidine | 80-95 | High purity required for coupling |

| Suzuki coupling | Pd(PPh3)4 or Pd(dppf)Cl2 catalyst, K2CO3, dioxane/H2O, 80-100 °C, inert atmosphere | 70-90 | Reaction time 12-24 h; inert atmosphere critical |

| Azide substitution & reduction | NaN3 in DMF or water, then Pd/C hydrogenation | 60-85 | Careful control of hydrogenation to avoid over-reduction |

| Boc protection | Boc2O, NEt3, CH2Cl2, 0 °C to rt | 85-98 | Mild conditions preserve sensitive groups |

Analytical Characterization

- NMR Spectroscopy : 1H NMR typically shows characteristic signals for the tert-butyl group (~1.4 ppm, singlet), aromatic protons (6.5–7.5 ppm), and piperidine ring protons (1.5–4.5 ppm).

- Mass Spectrometry : Molecular ion peak consistent with C20H30N2O3 (molecular weight ~350 g/mol).

- IR Spectroscopy : Carbamate carbonyl stretch around 1700 cm⁻¹; NH2 stretch around 3300–3500 cm⁻¹.

- Purity : Confirmed by HPLC or GC-MS.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling + Azide Reduction | Cross-coupling of Boc-piperidine boronate with aryl bromide, azide substitution at C-3, hydrogenation | High regioselectivity, scalable | Requires inert atmosphere, palladium catalyst cost |

| Direct Nucleophilic Substitution | Halogenated piperidine intermediate reacted with amines | Simpler reagents | Potential side reactions, lower yields |

| Reductive Amination | Piperidone intermediate reacted with amines and reduced | One-pot, fewer steps | Requires careful control of reductive conditions |

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating neurological disorders.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- tert-Butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate (CAS: sc-356027): This analog replaces the 4-methoxy-2-methylphenyl group with a 3-methoxyphenyl substituent. However, the para-methoxy group in the target compound enhances electron-donating effects, which may stabilize charge-transfer interactions in biological systems .

- tert-Butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS: 916421-11-9): The fluorine atom at the para position introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference alters reactivity in nucleophilic aromatic substitution and hydrogen-bonding capacity .

Functional Group Variations

- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (from ): This compound lacks the amino group and aryl substituent, featuring a linear alkyl chain instead. The absence of an amino group eliminates nucleophilic reactivity, making it less versatile for downstream modifications .

tert-Butyl 4-(4-methoxystyryl)piperidine-1-carboxylate (from ): The styryl group introduces a conjugated π-system, enhancing UV absorption properties. Unlike the target compound, this structure is optimized for photochemical studies rather than hydrogen-bond-driven interactions .

Biological Activity

Tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is with a molecular weight of approximately 290.40 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing flow microreactor systems for efficiency and sustainability. This method enhances yield and control over reaction conditions, making it preferable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds, while the methoxy group participates in electrophilic aromatic substitution reactions. The tert-butyl ester group provides steric hindrance, which may influence the compound's reactivity and selectivity towards specific biological pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inducing cell death through mechanisms such as methuosis, a form of cell death characterized by vacuolization . In vitro experiments have shown that modifications in the compound's structure can significantly alter its cytotoxic profile against various cancer cell lines.

Pharmacological Applications

This compound has been evaluated for its potential in treating conditions linked to inflammatory pathways. For instance, derivatives have been shown to modulate the activity of Interleukin-1 Receptor Associated Kinase (IRAK), which plays a crucial role in innate immunity and inflammation . Such modulation can lead to therapeutic effects in autoimmune diseases and inflammatory disorders.

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of related compounds on glioblastoma cells, it was found that certain structural modifications led to enhanced cytotoxicity. Compounds demonstrated significant efficacy at low concentrations (as low as 0.1 μM), suggesting that similar modifications could be explored for this compound to improve its anticancer activity .

Case Study 2: Inflammatory Response Modulation

Research focusing on IRAK modulators has highlighted the potential of compounds like this compound in reducing pro-inflammatory cytokine production. In vivo studies demonstrated decreased levels of IL-1 and TNF-alpha in treated models, indicating a promising avenue for developing anti-inflammatory therapies .

Comparative Analysis

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 3-amino-4-(4-methoxy-2-methylphenyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step processes, including:

- Piperidine ring formation : Base-catalyzed cyclization or reductive amination to construct the piperidine core .

- Functionalization : Introduction of the 4-methoxy-2-methylphenyl group via Suzuki coupling or nucleophilic aromatic substitution .

- Protection/deprotection : Use of the tert-butoxycarbonyl (Boc) group to protect the amine during synthesis, followed by acidic cleavage (e.g., TFA) in final steps .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization for isolation .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR to confirm substitution patterns on the piperidine ring and aryl groups .

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 348.4) .

- IR spectroscopy : Identification of carbonyl (Boc group, ~1680–1720 cm) and amine stretches .

- X-ray crystallography (if crystalline): Resolve stereochemistry at the 3-amino and 4-aryl positions .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Fire safety : Use CO or dry chemical extinguishers; avoid water jets due to potential reactivity of intermediates .

- Waste disposal : Segregate as hazardous organic waste and consult certified disposal services .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of the aryl group .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks .

- Monitoring by TLC/LC-MS : Track reaction progress to terminate at maximum conversion .

Q. How should researchers resolve contradictions between computational and experimental spectroscopic data?

- DFT calculations : Compare predicted H NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify conformational discrepancies .

- Variable-temperature NMR : Probe dynamic effects (e.g., ring puckering in piperidine) causing signal splitting .

- Impurity analysis : Use HPLC to detect byproducts (e.g., de-Boc derivatives) that may skew spectral interpretations .

Q. What methodologies are recommended for studying biological interactions of this compound?

- Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes/receptors .

- Cellular assays : Dose-response studies (e.g., IC in cancer cell lines) to evaluate cytotoxicity .

- Metabolic stability : Incubate with liver microsomes to assess susceptibility to CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.